molecular formula C2H6ClNO3S B1199602 N-Chlorotaurine CAS No. 51036-13-6

N-Chlorotaurine

Cat. No.: B1199602
CAS No.: 51036-13-6
M. Wt: 159.59 g/mol
InChI Key: NMMHHSLZJLPMEG-UHFFFAOYSA-N
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Description

N-chlorotaurine is a derivative of the amino acid taurine, characterized by the presence of a chlorine atom. It is a long-lived oxidant produced by activated human granulocytes and monocytes. This compound is known for its mild oxidizing properties and is primarily recognized for its anti-inflammatory and antimicrobial activities .

Scientific Research Applications

N-chlorotaurine has a wide range of applications in scientific research:

    Chemistry: It is used as a mild oxidizing agent in various chemical reactions.

    Biology: It plays a role in the immune response by participating in the killing of pathogens.

    Medicine: It is investigated for its potential use as a topical antiseptic due to its antimicrobial properties. It has shown efficacy against bacteria, fungi, viruses, and parasites.

    Industry: It is used in formulations for disinfectants and antiseptics

Preparation Methods

Synthetic Routes and Reaction Conditions: N-chlorotaurine can be synthesized by reacting taurine with sodium hypochlorite. The reaction typically occurs in an aqueous medium at a controlled pH to ensure the stability of the product. The general reaction is as follows:

Taurine+Sodium HypochloriteThis compound+Sodium Chloride\text{Taurine} + \text{Sodium Hypochlorite} \rightarrow \text{this compound} + \text{Sodium Chloride} Taurine+Sodium Hypochlorite→this compound+Sodium Chloride

Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-chlorotaurine undergoes several types of chemical reactions, including:

    Oxidation: It can oxidize various organic and inorganic compounds.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides.

    Substitution Reactions: These reactions often require nucleophiles such as amines or thiols.

Major Products:

Mechanism of Action

N-chlorotaurine exerts its effects primarily through its oxidizing and chlorinating properties It can transfer its chlorine atom to amino groups of molecules in pathogens, leading to the formation of monochloramineThe compound also inhibits inducible nitric oxide synthase and IkappaB kinase, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

    Monochloramine: Another chloramine with similar antimicrobial properties but less stability.

    Chloramine-T: A more potent oxidizing agent but with higher cytotoxicity.

Uniqueness: N-chlorotaurine is unique due to its mild oxidizing nature and high tolerability in human tissues. Unlike other chloramines, it can be used in sensitive areas such as the eye, skin, and mucous membranes without causing significant irritation .

Properties

IUPAC Name

2-(chloroamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClNO3S/c3-4-1-2-8(5,6)7/h4H,1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMHHSLZJLPMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)NCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199047
Record name N-Chlorotaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51036-13-6
Record name N-Chlorotaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051036136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-chlorotaurine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Chlorotaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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